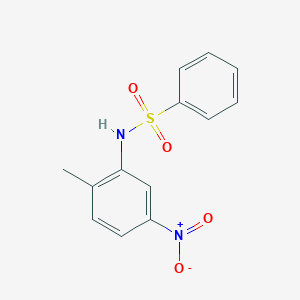

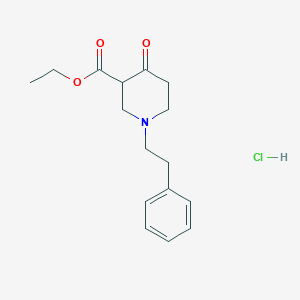

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives from aryl aldehydes, ethyl cyanoacetate, and ammonium acetate demonstrates a simple and environmentally friendly one-pot synthesis approach in aqueous medium without using a catalyst. This synthesis is characterized by easy, inexpensive procedures with short reaction times and high yield, fulfilling green chemistry protocols (Sekhar et al., 2020).

Molecular Structure Analysis

The crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, showcasing intramolecular hydrogen bonds contributing to structural stability, alongside π … π interactions (Achutha et al., 2017).

Chemical Reactions and Properties

A study on tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate discusses the preparation starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, including steps like hydrogenation and esterification, which are relevant for understanding complex chemical synthesis and reaction pathways (Wang et al., 2008).

Physical Properties Analysis

The polymorphism study of a pharmaceutical compound, using spectroscopic and diffractometric techniques, highlights the challenges and methodologies in characterizing solid forms, which can be paralleled to studies on compounds like Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride (Vogt et al., 2013).

Chemical Properties Analysis

Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations of a novel pyrazole derivative provide a comprehensive approach to studying the chemical properties of complex organic molecules, which may offer insights into the chemical behavior of Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride (Naveen et al., 2021).

Wissenschaftliche Forschungsanwendungen

Overview of Chemical Research Applications

Ethylene and Plant Biology Research highlights the profound effects of ethylene, a simple two-carbon atom molecule, on plants, with its biosynthesis, signaling, and physiology being extensively reviewed. The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is noted for its roles beyond merely serving as a precursor, including its potential conjugation derivatives and metabolism by bacteria to promote plant growth and reduce stress susceptibility (B. V. D. Poel & D. Straeten, 2014).

Ethylene Oxide Sterilization Ethylene oxide is discussed for its sterilization applications, particularly for medical devices. The paper delves into its action mechanism, toxicity, and the development of mathematical models to integrate lethality for enhancing process flexibility without compromising safety (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).

Chemical Recycling The chemical recycling of poly(ethylene terephthalate) (PET) is covered, emphasizing the recovery of pure terephthalic acid monomer through hydrolysis for polymer repolymerization. This research underscores recycling's role in addressing solid-waste issues while conserving petrochemical products and energy (G. Karayannidis & D. Achilias, 2007).

Ethylene and Oxaluria Stiripentol's potential to reduce urine oxalate excretion by targeting hepatic lactate dehydrogenase (LDH) indicates a novel approach to managing conditions like oxaluria, suggesting the importance of pharmacological interventions in metabolic pathways (E. Letavernier & M. Daudon, 2020).

Electrochemical Surface Finishing Advances in electrochemical technology using haloaluminate room-temperature ionic liquids for electroplating and energy storage applications are reviewed, highlighting the ongoing research and potential of these materials for industrial use (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Eigenschaften

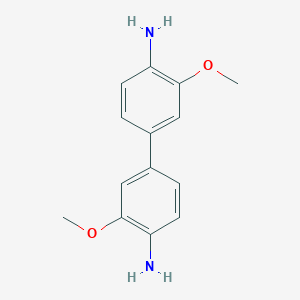

IUPAC Name |

ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13;/h3-7,14H,2,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTQWMZJZQCHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | |

CAS RN |

1033-93-8 | |

| Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-(2-phenylethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-phenethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)